(s)-2-(1-Aminoethyl)-5-bromophenol hydrochloride
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Overview
Description
(S)-2-(1-Aminoethyl)-5-bromophenol hydrochloride is a chiral primary amine compound It is characterized by the presence of a bromine atom at the 5-position of the phenol ring and an aminoethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(1-Aminoethyl)-5-bromophenol hydrochloride typically involves the asymmetric reduction of a corresponding ketone precursor. One common method is the catalytic asymmetric hydrogenation of 5-bromo-2-acetylphenol using a chiral catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures, resulting in the formation of the desired chiral amine.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts, such as engineered transaminase enzymes, to achieve high enantioselectivity and yield. These biocatalysts are designed to efficiently convert the ketone precursor to the chiral amine under mild reaction conditions, making the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: (S)-2-(1-Aminoethyl)-5-bromophenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate or primary amines under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted phenol derivatives.
Scientific Research Applications
(S)-2-(1-Aminoethyl)-5-bromophenol hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of (S)-2-(1-Aminoethyl)-5-bromophenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to selectively bind to these targets, modulating their activity. This selective binding is crucial for its potential therapeutic effects, particularly in the context of enzyme inhibition or receptor activation .
Comparison with Similar Compounds
- (S)-4-(1-Aminoethyl)phenol hydrobromide
- (S)-1-Amino-1-phenylpropane
Comparison: (S)-2-(1-Aminoethyl)-5-bromophenol hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. Compared to (S)-4-(1-Aminoethyl)phenol hydrobromide, the bromine substitution at the 5-position provides additional sites for chemical modification, enhancing its versatility in synthetic applications. Similarly, (S)-1-Amino-1-phenylpropane lacks the phenolic hydroxyl group, which is crucial for certain biological interactions .
Properties
IUPAC Name |
2-[(1S)-1-aminoethyl]-5-bromophenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c1-5(10)7-3-2-6(9)4-8(7)11;/h2-5,11H,10H2,1H3;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWFHKMYUQCATM-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)Br)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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